![molecular formula C15H14ClN3OS B2461164 3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol CAS No. 2415509-48-5](/img/structure/B2461164.png)
3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 6th position, an amino group at the 4th position, and a thiophene ring attached to a propanol chain. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Attachment of the Thiophene Ring: The thiophene ring can be attached to the quinazoline core through a series of coupling reactions involving thiophene derivatives.
Propanol Chain Addition: The final step involves the addition of the propanol chain to the thiophene ring, which can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: The compound exhibits potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoquinazoline Derivatives: These compounds share the quinazoline core but differ in their substitution patterns.
Thiophene-Containing Compounds: These compounds contain the thiophene ring but may have different functional groups attached.
Uniqueness
3-[(6-Chloroquinazolin-4-yl)amino]-1-(thiophen-3-yl)propan-1-ol is unique due to its specific combination of a quinazoline core, a chlorine atom at the 6th position, an amino group at the 4th position, and a thiophene ring attached to a propanol chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[(6-chloroquinazolin-4-yl)amino]-1-thiophen-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-11-1-2-13-12(7-11)15(19-9-18-13)17-5-3-14(20)10-4-6-21-8-10/h1-2,4,6-9,14,20H,3,5H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIIBUDFDBDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)NCCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2461081.png)
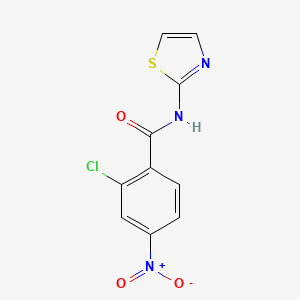
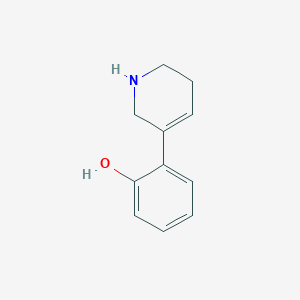
![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2461088.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2461090.png)
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/new.no-structure.jpg)
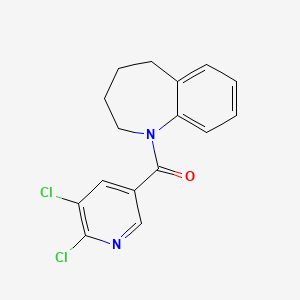
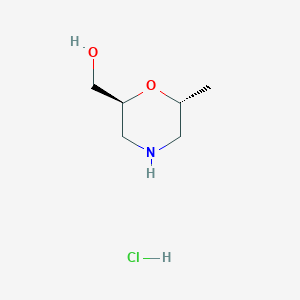
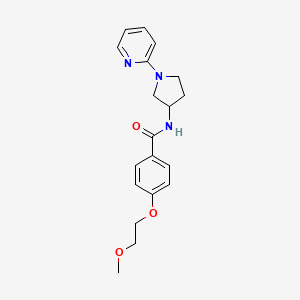
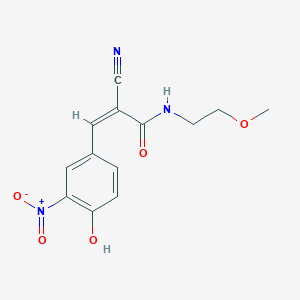
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461099.png)
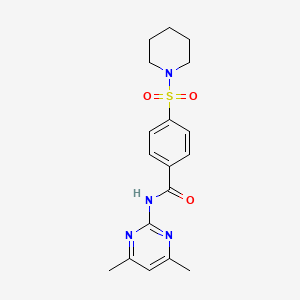
![Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2461104.png)
